molecular formula C11H22O2 B12520335 1,4-Pentanediol, 1-cyclohexyl- CAS No. 820247-70-9

1,4-Pentanediol, 1-cyclohexyl-

Cat. No.: B12520335
CAS No.: 820247-70-9
M. Wt: 186.29 g/mol
InChI Key: INMHCVWJVNLXCB-UHFFFAOYSA-N
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Description

1,4-Pentanediol, 1-cyclohexyl- is an organic compound that belongs to the class of diols Diols are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms

Chemical Reactions Analysis

Types of Reactions: 1,4-Pentanediol, 1-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Hydrogen gas (H_2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.

    Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used to replace hydroxyl groups with halogens.

Major Products:

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alkanes or other reduced forms.

    Substitution: Halogenated compounds or other substituted derivatives.

Mechanism of Action

The mechanism of action of 1,4-Pentanediol, 1-cyclohexyl- involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating various chemical reactions. The compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to participate in diverse biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1,4-Pentanediol, 1-cyclohexyl- is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity compared to other diols .

Properties

CAS No.

820247-70-9

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

1-cyclohexylpentane-1,4-diol

InChI

InChI=1S/C11H22O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h9-13H,2-8H2,1H3

InChI Key

INMHCVWJVNLXCB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C1CCCCC1)O)O

Origin of Product

United States

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